molecular formula C20H20N4O3S B12014909 methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

Cat. No.: B12014909
M. Wt: 396.5 g/mol
InChI Key: PJTFOZFWDWIUDW-CIAFOILYSA-N
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Description

Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines .

Scientific Research Applications

Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the benzoate ester can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropoxyphenyl group and the sulfanyl group in the triazole ring differentiates it from other similar compounds, providing unique opportunities for research and application .

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 4-[(E)-[3-(3-propan-2-yloxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate

InChI

InChI=1S/C20H20N4O3S/c1-13(2)27-17-6-4-5-16(11-17)18-22-23-20(28)24(18)21-12-14-7-9-15(10-8-14)19(25)26-3/h4-13H,1-3H3,(H,23,28)/b21-12+

InChI Key

PJTFOZFWDWIUDW-CIAFOILYSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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